3-iodo-N-(1-methoxypropan-2-yl)aniline
Description
3-Iodo-N-(1-methoxypropan-2-yl)aniline is a substituted aniline derivative featuring an iodine atom at the aromatic ring’s 3-position and a methoxypropan-2-yl group attached to the nitrogen atom.
Properties
Molecular Formula |
C10H14INO |
|---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
3-iodo-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C10H14INO/c1-8(7-13-2)12-10-5-3-4-9(11)6-10/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
FIDDDKVOHWUAMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC(=CC=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(1-methoxypropan-2-yl)aniline typically involves the iodination of aniline derivatives. One common method includes the reaction of N-(1-methoxypropan-2-yl)aniline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-iodo-N-(1-methoxypropan-2-yl)aniline may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-(1-methoxypropan-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions include substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-N-(1-methoxypropan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-iodo-N-(1-methoxypropan-2-yl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The iodine atom and the methoxypropan-2-yl group can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Halogenated Anilines with Heterocyclic Substituents
- 3-Iodo-N-(1-thiophen-2-ylethyl)aniline (CAS: 1039958-99-0):
- Replaces the methoxypropan-2-yl group with a thiophen-2-yl-ethyl moiety.
- Higher molecular weight (329.2 g/mol vs. ~313–329 g/mol for similar compounds) due to the sulfur-containing thiophene ring .
- Thiophene’s electron-rich nature may enhance π-π interactions compared to the methoxypropan-2-yl group, affecting crystallinity or solubility .
- 3-Iodo-N-[(3-methylthiophen-2-yl)methyl]aniline (CAS: 191605-10-4): Features a methyl-substituted thiophene ring directly bonded via a methylene group. Molecular weight: 329.2 g/mol (same as thiophen-2-yl-ethyl analogue).
3-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline :
b. Methoxypropan-2-yl-Substituted Analogues
- (S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline :
Physical and Chemical Properties
*Calculated based on analogous compounds due to lack of direct data.
Hydrogen Bonding and Crystallinity
Biological Activity
3-Iodo-N-(1-methoxypropan-2-yl)aniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The molecular formula for 3-iodo-N-(1-methoxypropan-2-yl)aniline is C11H14INO, with a molecular weight of 305.14 g/mol. The compound features an iodine atom, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C11H14INO |
| Molecular Weight | 305.14 g/mol |
| IUPAC Name | 3-Iodo-N-(1-methoxypropan-2-yl)aniline |
| CAS Number | [Not specified] |
| Structure | Structure |
The biological activity of 3-iodo-N-(1-methoxypropan-2-yl)aniline can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It may bind to receptors, altering signaling pathways that regulate cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious diseases.
Anticancer Activity
A study explored the anticancer properties of iodinated anilines, including 3-iodo-N-(1-methoxypropan-2-yl)aniline. The results indicated that the compound exhibited cytotoxic effects against various cancer cell lines, particularly breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
Research conducted on the antimicrobial efficacy of this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating significant antibacterial activity.
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of the iodine atom significantly enhances the biological activity compared to non-iodinated analogs. Modifications in the methoxy group also influenced the potency and selectivity towards specific biological targets.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
